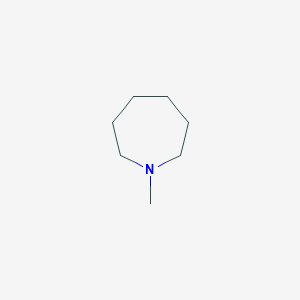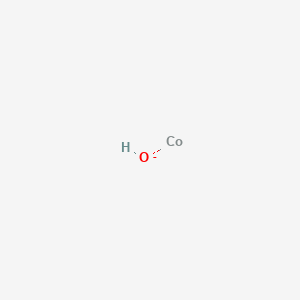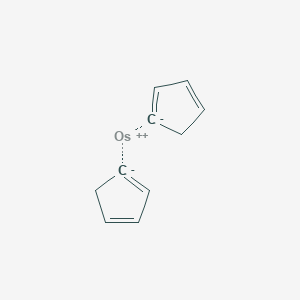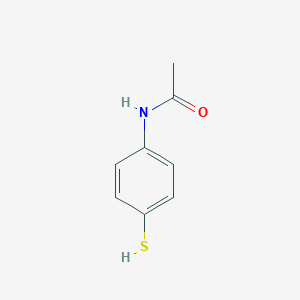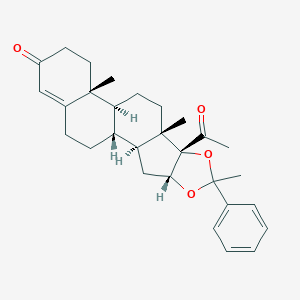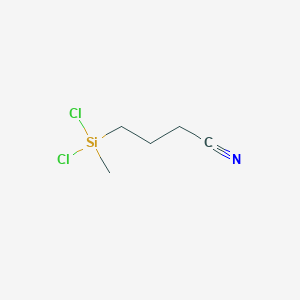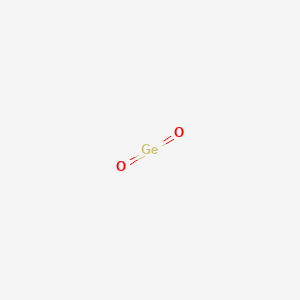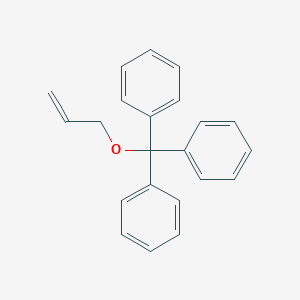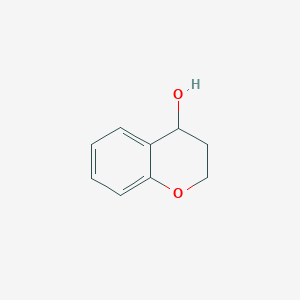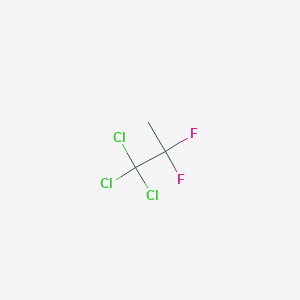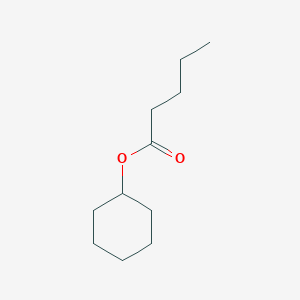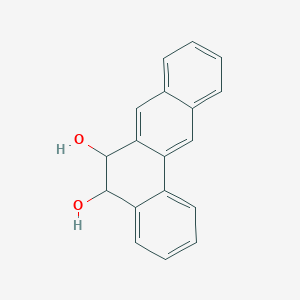
5,6-Dihydrobenz(a)anthracene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydrobenz(a)anthracene-5,6-diol, also known as 5,6-Benzo(a)anthracene-5,6-diol, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. This compound has attracted the attention of scientists due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5,6-Dihydrobenz(a)anthracene-5,6-diol is not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It is believed that 5,6-Dihydrobenz(a)anthracene-5,6-diol can activate certain signaling pathways in cancer cells that lead to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 5,6-Dihydrobenz(a)anthracene-5,6-diol can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, this compound can induce oxidative stress in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-Dihydrobenz(a)anthracene-5,6-diol in lab experiments is its anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and death. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures in lab experiments.
Orientations Futures
There are several future directions for the use of 5,6-Dihydrobenz(a)anthracene-5,6-diol in scientific research. One potential application is in the development of new anti-cancer drugs. Researchers can use this compound as a starting point to develop new compounds with improved anti-cancer properties. Additionally, this compound can be used to study the mechanisms of other diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential applications of 5,6-Dihydrobenz(a)anthracene-5,6-diol in scientific research.
Conclusion
In conclusion, 5,6-Dihydrobenz(a)anthracene-5,6-diol is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer properties make it a valuable tool for studying the mechanisms of cancer cell growth and death. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 5,6-Dihydrobenz(a)anthracene-5,6-diol can be achieved through various methods. One of the most commonly used methods is the oxidation of 5,6-Dihydrobenz(a)anthracene using a strong oxidizing agent such as potassium permanganate. The reaction yields 5,6-Dihydrobenz(a)anthracene-5,6-diol as the main product.
Applications De Recherche Scientifique
5,6-Dihydrobenz(a)anthracene-5,6-diol has been extensively used in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 5,6-Dihydrobenz(a)anthracene-5,6-diol has anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
1421-78-9 |
|---|---|
Nom du produit |
5,6-Dihydrobenz(a)anthracene-5,6-diol |
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
5,6-dihydrobenzo[c]anthracene-5,6-diol |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h1-10,17-20H |
Clé InChI |
DCXCOTLBZGXMOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
SMILES canonique |
C1=CC=C2C=C3C4=CC=CC=C4C(C(C3=CC2=C1)O)O |
Autres numéros CAS |
32373-17-4 1421-78-9 |
Synonymes |
5,6-dihydro-5,6-dihydroxybenz(a)anthracene benz(a)anthrene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol benzanthracene-5,6-dihydrodiol, ((trans)-(+-))-isomer benzanthracene-5,6-dihydrodiol, (cis)-isomer benzanthracene-5,6-dihydrodiol, (trans)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




